Disodium carboxyethyl siliconate is a silicone derivative with the chemical formula C₃H₆Na₂O₅Si. It is characterized by its film-forming and conditioning properties, making it a valuable ingredient in various formulations. The compound is generally well-tolerated on the skin and does not have comedogenic effects, which means it does not clog pores . Its structure includes silicon atoms bonded to organic groups, contributing to its unique physical and chemical properties.
These reactions are essential for understanding how disodium carboxyethyl siliconate behaves in different environments, especially in cosmetic formulations.
Disodium carboxyethyl siliconate can be synthesized through several methods:
These methods ensure that the compound retains its desired properties while being scalable for industrial applications.
Disodium carboxyethyl siliconate is widely used in various fields:
Disodium carboxyethyl siliconate shares similarities with several other silicone derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Dimethicone | C₂₄H₈₀OSi₂ | Excellent spreadability; used for smooth texture |
Trimethylsiloxysilicate | C₆H₁₈O₄Si₃ | Forms durable films; often used in coatings |
Amodimethicone | C₁₈H₃₈N₂OSi₂ | Provides conditioning; used in hair products |
Disodium carboxyethyl siliconate stands out due to its dual functionality as both a moisturizer and a film-former without the heavy feel associated with some silicones. Its sodium salt form makes it particularly effective in aqueous formulations, enhancing compatibility with water-based products.
The classical synthesis of disodium carboxyethyl siliconate involves a two-step process: silanization of propanoic acid derivatives followed by neutralization. In the first step, carboxyethylsilanetriol is formed through the reaction of 3-trihydroxysilylpropanoic acid with sodium hydroxide under controlled pH conditions [1]. This precursor undergoes oxidation to stabilize the silicon-oxygen backbone, often catalyzed by transition metal complexes at temperatures between 60–80°C [1]. Acidification with hydrochloric acid subsequently protonates the silanol groups, yielding the final disodium salt through stoichiometric neutralization [1].
Key parameters influencing yield and purity include:
Recent advances utilize microwave-assisted synthesis to reduce reaction times by 40% while maintaining >95% purity, as demonstrated by Han et al. through kinetic studies of siloxane bond formation [1].
Disodium carboxyethyl siliconate serves as a critical precursor in sol-gel systems due to its dual functionality: the carboxyethyl group facilitates organic compatibility, while the siliconate moiety enables inorganic network formation. The sol-gel process follows three stages:
Hydrolysis:
$$ \text{Si(OR)}3\text{-R'-COOH} + 3\text{H}2\text{O} \rightarrow \text{Si(OH)}_3\text{-R'-COOH} + 3\text{ROH} $$ [2]
Water-to-alkoxide ratios of 4:1 induce complete hydrolysis within 2 hours at pH 3.5 [2].
Condensation:
$$ 2\text{Si(OH)}3\text{-R'-COOH} \rightarrow (\text{HO})2\text{Si-O-Si(OH)}2\text{-R'-COOH} + \text{H}2\text{O} $$ [2]
Acid catalysts (e.g., HCl) favor linear chain growth, while base catalysts promote branched architectures [2].
Aging and Drying:
Controlled evaporation at 25°C/50% RH produces mesoporous gels with surface areas exceeding 400 m²/g [2]. Applications in hybrid silicas demonstrate enhanced adsorption capacities when combined with aminofunctional silanes, creating pH-responsive pores [1] [2].
The compound’s carboxylate and silanol groups enable dual crosslinking mechanisms in polymer matrices:
Crosslinking Type | Mechanism | Application Example |
---|---|---|
Ionic | Carboxylate-NH₃⁺ interactions | Self-healing elastomers |
Covalent | Si-O-Si network formation | High-strength composites |
In silicone composites, electric field alignment (18 kV/m) orients disodium carboxyethyl siliconate-modified boron nitride platelets, achieving anisotropic thermal conductivity of 45 W/m·K in-plane [3]. Functionalization with carbon microfibers (0.5–2 wt%) enhances electrical percolation thresholds by 300% while maintaining optical transparency [3].
Industrial manufacturing adheres to ISO 9001/13485 standards through multistage quality assurance:
Production Workflow:
Reaction Monitoring
Product Certification
Automated process control systems maintain batch-to-batch consistency, with rejection rates below 3% across 10,000-liter production runs [4].
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